

An In-depth Technical Guide to Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

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Compound of Interest

Compound Name: Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

Cat. No.: B1288129

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, with CAS number 627901-54-6, is a heterocyclic compound of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, its core structure, 4-(2-oxoimidazolidin-1-yl)benzoic acid, is a key pharmacophore in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activity of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**, drawing insights from closely related and well-studied analogues. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics, particularly in the field of oncology.

Chemical and Physical Properties

While specific experimental data for **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** is not readily available in the literature, its fundamental properties can be predicted based on its structure.

Property	Value
CAS Number	627901-54-6
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₃
Molecular Weight	220.23 g/mol
IUPAC Name	methyl 4-(2-oxoimidazolidin-1-yl)benzoate
SMILES	<chem>COC(=O)c1ccc(cc1)N1CCNC1=O</chem>
Predicted LogP	1.3
Predicted Water Solubility	1.89 g/L
Predicted Boiling Point	413.8 °C
Predicted Melting Point	158 °C

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Synthesis

A specific, peer-reviewed synthesis protocol for **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** is not currently published. However, a plausible and efficient synthetic route can be proposed based on established methods for the N-arylation of imidazolidin-2-one. The following protocol outlines a potential two-step synthesis starting from commercially available materials.

Experimental Protocol: Proposed Synthesis

Step 1: N-Arylation of Imidazolidin-2-one with Methyl 4-bromobenzoate

This step involves a copper-catalyzed Ullmann condensation, a common method for forming C-N bonds between aryl halides and amines or amides.

- Materials:
 - Imidazolidin-2-one (1.2 equivalents)

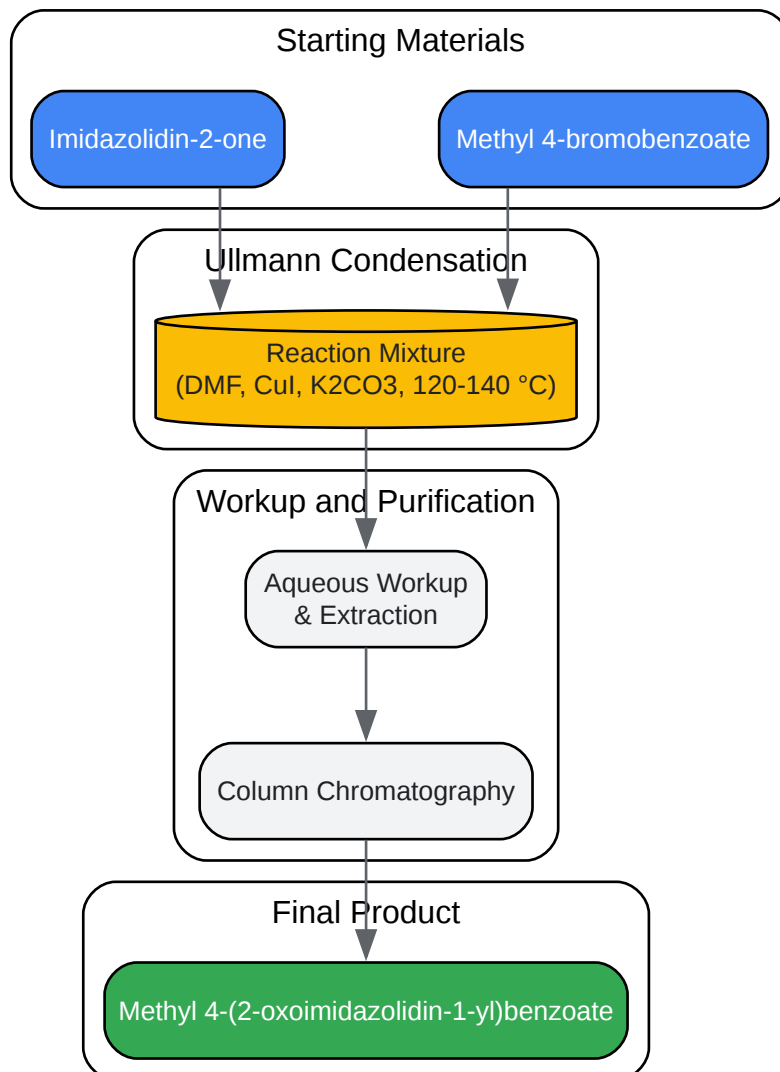
- Methyl 4-bromobenzoate (1.0 equivalent)
- Copper(I) iodide (CuI) (0.1 equivalents)
- Potassium carbonate (K₂CO₃) (2.0 equivalents)
- N,N-Dimethylformamide (DMF) (anhydrous)
- Procedure:
 - To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazolidin-2-one, methyl 4-bromobenzoate, CuI, and K₂CO₃.
 - Add anhydrous DMF to the flask and stir the mixture at 120-140 °C for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and pour it into water.
 - Extract the aqueous layer with ethyl acetate (3 x volume).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to afford **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**.

Step 2: Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- ¹H NMR and ¹³C NMR: To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity.

Proposed Synthetic Workflow

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Proposed Synthetic Workflow

Biological Activity and Potential Mechanism of Action

While there is no direct biological data for **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**, extensive research on its structural analogues, particularly phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), strongly suggests its potential as an antimitotic agent.^{[1][2][3]}

These related compounds are prodrugs that are activated by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in various cancer cells, including breast cancer.[4][5][6]

Proposed Signaling Pathway: CYP1A1-Activated Antimitotic Prodrug

- **Uptake:** The prodrug, a derivative of the 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold, is taken up by cancer cells.
- **Bioactivation:** In cancer cells with high CYP1A1 expression, the prodrug is metabolized. While the specific activation of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** is unconfirmed, in the case of PAIB-SOs, this involves N-dealkylation.[6]
- **Active Metabolite:** The bioactivation generates a cytotoxic metabolite.
- **Microtubule Disruption:** The active metabolite acts as a microtubule-destabilizing agent, binding to the colchicine-binding site on tubulin.[3]
- **Cell Cycle Arrest:** This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[1]
- **Apoptosis:** The prolonged cell cycle arrest ultimately induces programmed cell death (apoptosis) in the cancer cells.

Proposed Mechanism of Action

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
(or related prodrug)

Uptake

Cancer Cell (High CYP1A1)

Bioactivation

CYP1A1 Enzyme

Active Metabolite

Binds to Colchicine Site

Tubulin

Microtubule Disruption

G2/M Phase Arrest

Apoptosis

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Proposed Mechanism of Action

Quantitative Data from Related Compounds

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of some representative 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs) in different cell lines. These data highlight the potent and selective anticancer activity of this class of compounds.^[1]

Compound	MCF7 (IC ₅₀ , μM)	MDA-MB-231 (IC ₅₀ , μM)	HaCaT (IC ₅₀ , μM)	Selectivity Ratio (HaCaT/MCF7)
6	0.28	51	83	182
7	0.54	21	>100	39
13	0.25	93	27	372
CEU-638 (Active Metabolite)	0.022	0.019	0.038	0.86

MCF7: CYP1A1-expressing breast cancer cell line. MDA-MB-231: Breast cancer cell line with low CYP1A1 expression. HaCaT: Non-cancerous human keratinocyte cell line.

Future Directions and Conclusion

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate represents a promising, yet underexplored, molecule in the landscape of anticancer drug discovery. The strong evidence from its closely related analogues suggests that it may function as a CYP1A1-activated antimitotic prodrug.

Future research should focus on:

- **Definitive Synthesis and Characterization:** Establishing a validated, scalable synthesis for **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** and thoroughly characterizing its physicochemical properties.
- **In Vitro Biological Evaluation:** Assessing its antiproliferative activity against a panel of cancer cell lines with varying levels of CYP1A1 expression.

- Mechanism of Action Studies: Confirming its interaction with tubulin, its effect on the cell cycle, and its activation by CYP1A1.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

In conclusion, the 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is a validated starting point for the development of potent and selective anticancer agents. **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**, as a key derivative, warrants further investigation to unlock its full therapeutic potential. This guide provides a foundational framework to stimulate and support such research endeavors.

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